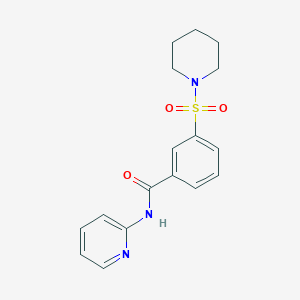![molecular formula C16H19N3O3S B5681606 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)
3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide, also known as DAPB, is a synthetic compound that has been extensively studied in the field of pharmacology. This compound is of particular interest due to its potential applications in the treatment of various diseases, including cancer and inflammation. In
Mécanisme D'action
The mechanism of action of 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide involves the inhibition of certain enzymes that are involved in the progression of cancer and inflammation. Specifically, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been shown to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell growth and survival. By inhibiting the activity of AKT, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide can induce apoptosis in cancer cells, reduce inflammation, and inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation. Additionally, in vivo studies have shown that 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide can reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a promising candidate for further study. However, one limitation of using 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide in lab experiments is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide. One area of focus is the development of more efficient synthesis methods for the compound, which would make it more readily available for use in experiments. Additionally, further studies are needed to determine the potential applications of 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, more research is needed to determine the safety and efficacy of 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide in human clinical trials, which will be necessary before it can be used as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide involves the reaction of 2-chloronicotinic acid with diethylamine to form 2-(diethylamino)nicotinic acid, which is then reacted with sulfonyl chloride to form 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide. This compound can be synthesized through a multistep process that involves several chemical reactions and purification steps.
Applications De Recherche Scientifique
3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of prostate cancer, breast cancer, and ovarian cancer. Additionally, 3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes that are involved in the progression of these diseases.
Propriétés
IUPAC Name |
3-(diethylsulfamoyl)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-19(4-2)23(21,22)14-9-7-8-13(12-14)16(20)18-15-10-5-6-11-17-15/h5-12H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDASXQJQNXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5681523.png)
![2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5681524.png)
![methyl 4-{5-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5681525.png)

![5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681563.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5681579.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)

![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)
![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)